molecular formula C31H42BrP B028558 Triphenyltridecylphosphonium Bromide CAS No. 13266-02-9

Triphenyltridecylphosphonium Bromide

Cat. No. B028558
CAS RN: 13266-02-9
M. Wt: 525.5 g/mol
InChI Key: XYHPHHAYGJJBHW-UHFFFAOYSA-M
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Description

Triphenyltridecylphosphonium Bromide is a Wittig reagent . It has a CAS Number of 13266-02-9 and a molecular weight of 525.54 . The molecular formula is C31H42BrP .


Physical And Chemical Properties Analysis

Triphenyltridecylphosphonium Bromide is a solid at room temperature . It is soluble in dichloromethane . No other specific physical or chemical properties were found in the search results.

Scientific Research Applications

Catalyst in Desulfurization Process

Triphenyltridecylphosphonium Bromide has been used as an effective catalyst in the ultrasound-assisted extractive/oxidative desulfurization process . It acts as a reaction-induced self-separation catalyst, aiding in the removal of sulfur from model oil . The process follows pseudo-first-order reaction kinetics .

Extractant in Desulfurization

Apart from being a catalyst, this compound also serves as an extractant in the desulfurization process . It helps in the extraction of sulfur compounds from the oil, contributing to the overall efficiency of the desulfurization process .

Application in Photonics Technology

The crystal growth of bulk multiple-phenyl phosphorus-centered crystals, which includes Triphenyltridecylphosphonium Bromide, may expand their applications in photonics technology . These crystals show excellent transparent properties in the near-IR region .

Raman Scattering Applications

Large Raman shifts and strong Raman scattering intensity indicate that Triphenyltridecylphosphonium Bromide is a potential candidate in Raman-scattering-based nonlinearity applications .

Reactant in Organic Synthesis

Multiple-phenyl phosphorus-centered compounds, including Triphenyltridecylphosphonium Bromide, have been widely studied and utilized as active reactants in organic syntheses .

Pharmaceutical Intermediates

These compounds have also found applications as pharmaceutical intermediates , playing a crucial role in the synthesis of various pharmaceutical products .

properties

IUPAC Name

triphenyl(tridecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPHHAYGJJBHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyltridecylphosphonium Bromide

Synthesis routes and methods

Procedure details

A solution of 1-bromotridecane (100 g, 0.4 mol) and triphenyl phosphine (100 g, 0.4 mol) in 500 ml of xylenes was refluxed overnight. The reaction mixture was then cooled to room temperature and poured into diethyl ether. The resulting oil was washed three times with ether, dissolved in methylene chloride and then concentrated in vacuo. The oil was left standing in diethyl ether at 0° C. overnight and then concentrated in vacuo to give a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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